(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

Catalog No.
S1493369
CAS No.
172695-22-6
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

CAS Number

172695-22-6

Product Name

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

IUPAC Name

tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

DIUMTAGYVCAZRM-ZETCQYMHSA-N

SMILES

CC(CC#N)NC(=O)OC(C)(C)C

Synonyms

(S)-(2-Cyano-1-methylethyl)carbamic Acid 1,1-Dimethylethyl Ester; N-[(1S)-2-Cyano-1-methylethyl]-carbamic Acid 1,1-Dimethylethyl Ester

Canonical SMILES

CC(CC#N)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](CC#N)NC(=O)OC(C)(C)C

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a chiral compound characterized by the presence of a tert-butyl group, a cyanopropane moiety, and a carbamate functional group. Its chemical formula is C9H16N2OC_9H_{16}N_2O, and it serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's chirality is crucial for its biological activity, making it a valuable building block in asymmetric synthesis.

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate itself does not possess any known biological activity. Its significance lies in its role as a precursor molecule for the synthesis of spermidine analogs of 15-deoxyspergualin, which are believed to exhibit immunosuppressive properties. The mechanism of action of these analogs is not well-understood but may involve their interaction with cellular pathways involved in immune response regulation [].

Synthesis of Chiral Building Blocks

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate serves as a valuable chiral building block in organic synthesis. Its chiral center, denoted by the "(S)" designation, allows for the selective introduction of chirality into target molecules. This property is crucial in the development of pharmaceuticals and other biologically active compounds, where specific enantiomers often exhibit distinct properties.

A study published in the Journal of the American Chemical Society demonstrates the use of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate in the synthesis of chiral α-amino acids, essential building blocks for proteins []. The study highlights the efficient conversion of the carbamate into various enantiopure α-amino acid derivatives.

Protecting Group Chemistry

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate also functions as a protecting group in organic synthesis. Protecting groups temporarily mask reactive functional groups within a molecule, allowing for selective modification of other functional groups without undesired side reactions. The tert-butyl group in (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate provides steric hindrance and electronic effects, protecting the amine group from unwanted reactions while enabling targeted modifications at other sites within the molecule.

A research article published in Tetrahedron Letters showcases the utilization of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate as a protecting group for amines during the synthesis of complex organic molecules []. The study emphasizes the ease of introduction and removal of the protecting group, making it a valuable tool for synthetic chemists.

, including:

  • Nucleophilic Substitution: The cyanide group can be substituted with various nucleophiles, allowing for the formation of diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed to yield the corresponding amine and carbon dioxide.
  • Reduction Reactions: The nitrile group can be reduced to an amine, further expanding its utility in synthetic pathways.

These reactions make (S)-tert-butyl (1-cyanopropan-2-yl)carbamate a versatile intermediate in organic chemistry .

Research indicates that (S)-tert-butyl (1-cyanopropan-2-yl)carbamate exhibits significant biological activity, particularly as an inhibitor of specific enzymes. It has been studied for its potential effects on calmodulin-dependent kinases, which play a role in various cellular processes including insulin signaling and cancer progression . The compound's selectivity towards certain kinases suggests its potential utility in treating metabolic disorders and autoimmune diseases.

Several methods have been developed for synthesizing (S)-tert-butyl (1-cyanopropan-2-yl)carbamate:

  • Using Methanesulfonic Acid: A common method involves reacting tert-butyl carbamate with 1-cyanopropan-2-ol in the presence of methanesulfonic acid in tetrahydrofuran at elevated temperatures .
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the direct synthesis of the enantiomerically pure compound through selective reactions that favor the formation of the desired stereoisomer .
  • Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and functional group interconversions to achieve high yields of the desired product .

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate finds applications in:

  • Pharmaceutical Development: It is used as a chiral building block in the synthesis of biologically active compounds, particularly those targeting kinases.
  • Agrochemicals: The compound may also be utilized in creating pesticides or herbicides due to its reactive functional groups.
  • Organic Synthesis: It serves as an intermediate in various synthetic pathways, enabling the formation of more complex molecules .

Interaction studies have shown that (S)-tert-butyl (1-cyanopropan-2-yl)carbamate can effectively inhibit certain kinases involved in critical signaling pathways. This has implications for drug design aimed at enhancing selectivity and potency against target enzymes. For example, studies have demonstrated its efficacy against calmodulin-dependent kinases, indicating potential therapeutic applications .

Several compounds share structural similarities with (S)-tert-butyl (1-cyanopropan-2-yl)carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonatePyridine ring with cyano groupExhibits different biological activity due to pyridine structure
tert-Butyl (4-methylphenyl) carbamateAromatic ring with methyl substitutionMore hydrophobic; used in different synthetic applications
tert-Butyl (4-hydroxyphenyl) carbamateHydroxy-substituted aromatic ringPotentially more soluble; different reactivity profile

The uniqueness of (S)-tert-butyl (1-cyanopropan-2-yl)carbamate lies in its specific combination of a cyanide group and a tert-butyl carbamate structure, which provides distinct reactivity and biological activity compared to these similar compounds. This makes it particularly valuable for targeted applications in medicinal chemistry and synthetic organic chemistry.

XLogP3

1.1

Dates

Modify: 2023-08-15

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